6-(4-iodophenyl)-8H-pteridin-4-one
Description
6-(4-Iodophenyl)-8H-pteridin-4-one is a heterocyclic compound featuring a pteridinone core substituted with a 4-iodophenyl group at the 6-position. The iodine atom introduces significant electronic and steric effects, influencing its physicochemical properties and biological interactions. Below, we compare its attributes with similar compounds across synthesis, solubility, biological activity, and functional applications.
Properties
Molecular Formula |
C12H7IN4O |
|---|---|
Molecular Weight |
350.11g/mol |
IUPAC Name |
6-(4-iodophenyl)-3H-pteridin-4-one |
InChI |
InChI=1S/C12H7IN4O/c13-8-3-1-7(2-4-8)9-5-14-11-10(17-9)12(18)16-6-15-11/h1-6H,(H,14,15,16,18) |
InChI Key |
ORDBCCRHLIEDIT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CN=C3C(=N2)C(=O)NC=N3)I |
Isomeric SMILES |
C1=CC(=CC=C1C2=CNC3=NC=NC(=O)C3=N2)I |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC3=NC=NC(=O)C3=N2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Solubility and Film Formation
- HTMs3a–c exhibit high solubility in chloroform and dichloromethane, enabling stable thin-film formation . This suggests that 6-(4-iodophenyl)-8H-pteridin-4-one may also dissolve well in polar aprotic solvents, critical for applications in optoelectronics.
- Dye-Sensitized Solar Cell (DSSC) Dyes: Derivatives like 2a–c (bis(4-iodophenyl)amino-based) are synthesized in THF and dichloromethane, underscoring iodine’s compatibility with common organic solvents .
Comparative Data Tables
Table 1: Physicochemical Properties of Selected Iodophenyl Derivatives
Key Insights and Contrasts
- Iodine’s Role : While iodine’s size and electron-withdrawing nature enhance optoelectronic properties (e.g., fluorescence, charge transport) , its biological impact varies. In enzyme inhibition, it is interchangeable with smaller halogens , but in prokaryotes, it induces toxicity .
- Synthetic Challenges: Multi-iodinated compounds face steric hindrance, reducing yields , whereas mono-iodinated derivatives are more tractable.
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